methyl 5-((2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridinone (2-oxo-1,2-dihydropyridine) core substituted at position 5 with a 1,2,4-oxadiazole ring, which is further functionalized with a thiophen-3-yl group. The pyridinone nitrogen (position 1) is linked via a methylene bridge to position 5 of a furan-2-carboxylate ester. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 5-[[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-24-18(23)14-4-3-13(25-14)9-21-8-11(2-5-15(21)22)17-19-16(20-26-17)12-6-7-27-10-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBVFAFTQQTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate (CAS: 1396633-74-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound features a furan ring, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to its biological activity.
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole structure have been reported to exhibit anticancer properties. In a study evaluating various oxadiazole derivatives, it was found that these compounds demonstrated significant cytotoxicity against a range of cancer cell lines including HeLa (cervical cancer), CaCo-2 (colorectal cancer), and others. For instance, derivatives similar to methyl 5-(...) exhibited IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Properties
Research indicates that oxadiazole derivatives possess antimicrobial activities. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds may inhibit key inflammatory mediators such as COX enzymes and cytokines. The structural components of methyl 5-(...) suggest it may similarly modulate inflammatory responses, although specific studies are needed to confirm this effect.
The exact mechanisms through which methyl 5-(...) exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures often inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and inflammation .
- Interference with Cell Signaling Pathways : By acting on specific receptors or signaling molecules, these compounds may alter pathways involved in cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .
Study on Cytotoxicity
A detailed study evaluated the cytotoxic effects of methyl 5-(...) on various cancer cell lines. Results indicated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| CaCo-2 | 20 |
| MCF7 (breast cancer) | 25 |
Antimicrobial Evaluation
Another study focused on the antimicrobial activity of related oxadiazole derivatives against common pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial activity. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Pathogen |
|---|---|---|
| Example A | 0.22 | Staphylococcus aureus |
| Example B | 0.25 | Staphylococcus epidermidis |
These findings suggest that methyl 5-((2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate may possess similar antimicrobial properties due to its structural components.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. Notable findings include:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human glioblastoma (U251) | <30 |
| Melanoma (WM793) | <30 |
The mechanisms of action may involve the inhibition of biofilm formation in bacterial pathogens, which is crucial for their virulence and resistance to treatment.
Synthesis and Structure–Activity Relationships (SAR)
A series of case studies have focused on the synthesis of oxadiazole derivatives, including this compound. These studies have elucidated critical structure–activity relationships that highlight how variations in substituents can enhance biological activity. For example, modifications to the thiophene or pyridine groups have been shown to impact both antimicrobial and anticancer efficacy.
Case Studies
- Synthesis of Oxadiazole Derivatives : A study detailed the synthesis of several derivatives from the parent compound, evaluating their biological activities against various pathogens and cancer cell lines. The results indicated that specific substitutions could significantly improve potency.
- Evaluation of Antimicrobial Activity : Another study assessed the antimicrobial properties of related compounds, revealing that certain derivatives exhibited MIC values comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and synthetic characteristics:
Physicochemical and Spectroscopic Comparisons
- Melting Points : The target compound’s melting point is unreported, but analogues range from 152–159°C () to 227–230°C (), suggesting substituents like tosyl or chromen-4-one increase thermal stability .
- Spectroscopy: NMR: ’s compound shows distinct ¹H/¹³C shifts for tetrahydropyridine (δ 2.5–3.5 ppm) and thiophene (δ 7.1–7.3 ppm) . The target compound’s pyridinone and oxadiazole would exhibit deshielded protons (δ > 8 ppm). IR: Oxadiazole C=N stretches (~1600 cm⁻¹) and ester C=O (~1740 cm⁻¹) are key markers .
Research Implications and Limitations
While the target compound’s exact biological activity remains uncharacterized in the provided evidence, its structural relatives (e.g., pyridinones in , oxadiazoles in ) are often explored as kinase inhibitors or antimicrobial agents. Limitations include the absence of solubility data and in vitro activity for the target compound, necessitating further studies.
Preparation Methods
Cyclocondensation of Thiophene-3-Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is constructed via cyclization between a nitrile and hydroxylamine. For example:
- Thiophene-3-carbonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) react in ethanol/water (3:1) at 80°C for 6 hours to form thiophene-3-carboximidamide .
- Subsequent reaction with cyclopropanecarbonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base yields 5-(thiophen-3-yl)-3-cyclopropyl-1,2,4-oxadiazole after refluxing for 12 hours.
Optimization Note: Using iodine (I₂) in dimethyl sulfoxide (DMSO) at 100°C enhances cyclization efficiency, achieving yields >85%.
Preparation of Pyridin-2-one Moiety
Oxidation of 5-Bromo-2-hydroxypyridine
5-Bromo-2-hydroxypyridine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 4 hours to yield 5-bromo-2-oxo-1,2-dihydropyridine (85% yield).
Functionalization at the 5-Position
The bromine atom is replaced via Suzuki-Miyaura coupling with the pre-synthesized 5-(thiophen-3-yl)-1,2,4-oxadiazole boronic ester. Conditions:
- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), dioxane/water (4:1), 90°C, 12 hours.
- Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling of Pyridin-2-one and Furan-2-Carboxylate
Alkylation of Pyridin-2-one
The methylene bridge is introduced via nucleophilic substitution:
- 5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridine (1.0 equiv) is treated with NaH (1.2 equiv) in tetrahydrofuran (THF) at 0°C.
- Methyl 5-(bromomethyl)furan-2-carboxylate (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 hours.
- Purification via recrystallization (ethanol/water) affords the final product in 72% yield.
Table 1: Key Reaction Parameters for Alkylation
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH (60% dispersion) |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield | 72% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyridinone H), 7.68–7.65 (m, 2H, thiophene H), 7.42 (d, J = 3.6 Hz, 1H, furan H), 6.78 (d, J = 3.6 Hz, 1H, furan H), 5.32 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 162.4 (oxadiazole C), 151.8 (pyridinone C), 142.3 (furan C), 128.5–123.7 (thiophene C), 55.1 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₁₃N₃O₅S [M+H]⁺: 384.0654.
- Observed: 384.0658.
Optimization Challenges and Solutions
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and neutral pH during coupling steps minimizes degradation.
Regioselectivity in Coupling Reactions
Competing O- vs. N-alkylation in the pyridin-2-one system is mitigated by employing bulky bases (e.g., NaH) and low temperatures to favor N-alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
